(1S,2R)-2-Aminocyclobutanol hydrochloride (1S,2R)-2-Aminocyclobutanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 206751-79-3
VCID: VC0110766
InChI: InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1
SMILES: C1CC(C1N)O.Cl
Molecular Formula: C4H10ClNO
Molecular Weight: 87.123646

(1S,2R)-2-Aminocyclobutanol hydrochloride

CAS No.: 206751-79-3

Cat. No.: VC0110766

Molecular Formula: C4H10ClNO

Molecular Weight: 87.123646

* For research use only. Not for human or veterinary use.

(1S,2R)-2-Aminocyclobutanol hydrochloride - 206751-79-3

Specification

CAS No. 206751-79-3
Molecular Formula C4H10ClNO
Molecular Weight 87.123646
IUPAC Name (1S,2R)-2-aminocyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1
SMILES C1CC(C1N)O.Cl

Introduction

Chemical Identity and Nomenclature

(1S,2R)-2-aminocyclobutanol hydrochloride is a chiral organic compound with distinct stereochemistry. The molecule consists of a cyclobutane ring with an amino group and a hydroxyl group in a cis configuration, combined with hydrochloride to form a stable salt. The specific stereochemistry indicated by the (1S,2R) prefix is crucial for its chemical identity and potential biological activity .

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers as outlined in Table 1.

Table 1: Chemical Identifiers of (1S,2R)-2-Aminocyclobutanol Hydrochloride

ParameterValue
CAS Number206751-79-3
Molecular FormulaC₄H₁₀ClNO
Molecular Weight123.58 g/mol
IUPAC Name(1S,2R)-2-aminocyclobutan-1-ol;hydrochloride
European Community (EC) Number859-297-8

The compound is also known by several synonyms in scientific literature and commercial contexts including (1S-cis)-2-Aminocyclobutanol Hydrochloride and cis-2-Aminocyclobutan-1-ol HCl .

Structural Characteristics

Molecular Structure

The structure of (1S,2R)-2-aminocyclobutanol hydrochloride features a cyclobutane ring with specific stereochemistry where the amino and hydroxyl groups are oriented in a cis configuration. The "S" configuration at position 1 and "R" configuration at position 2 define its specific three-dimensional arrangement .

Structural Identifiers

For computational chemistry and database purposes, the compound can be precisely identified using the following structural notations:

SMILES Notation: NC@H[C@H]1O.Cl[H]

InChI: InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1

InChIKey: VIESMOHTDHXTQF-HJXLNUONSA-N

The parent compound without the hydrochloride salt is (1S,2R)-2-Aminocyclobutan-1-ol, which maintains the same stereochemical configuration but exists as a free base rather than a salt .

Physical and Chemical Properties

Physical State and Appearance

(1S,2R)-2-aminocyclobutanol hydrochloride typically appears as a crystalline solid or powder at room temperature .

Related Isomers and Compounds

Several structural isomers and related compounds exist, including:

  • Trans-2-aminocyclobutanol: A stereoisomer with the amino and hydroxyl groups in a trans configuration rather than cis .

  • Racemic mixture (rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride): Contains both enantiomers rather than the specific stereoisomer .

These related compounds may exhibit different physical properties and biological activities due to their distinct stereochemical arrangements.

Hazard CategoryClassificationHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritationWarning

These classifications indicate that the compound can cause irritation to skin, eyes, and respiratory system upon direct contact or inhalation .

ParameterTypical Specification
Purity95-97%
Available Quantities100mg, 250mg, 500mg, 1g
Physical FormPowder/Crystalline solid
Shipping ConditionRoom temperature or with ice pack
Lead Time8-12 weeks (custom synthesis)

Pricing information indicates that this compound is a specialty research chemical, with costs ranging from approximately $266.90 for 100mg to $1,281.90 for 1g (as of 2023) .

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